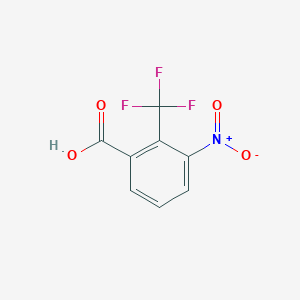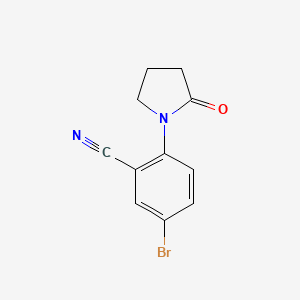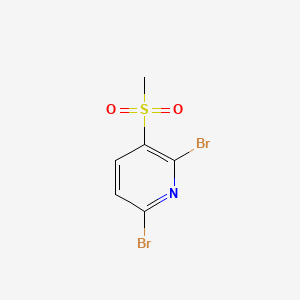
Benzene, 2-(1,1-dimethylethoxy)-1,3,5-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 2-(1,1-dimethylethoxy)-1,3,5-trimethyl- is an organic compound with the molecular formula C13H20O. It is also known by other names such as tert-Butoxybenzene and tert-Butyl phenyl ether . This compound is characterized by the presence of a benzene ring substituted with a tert-butoxy group and three methyl groups. It is used in various chemical applications due to its unique structural properties.
Preparation Methods
The synthesis of Benzene, 2-(1,1-dimethylethoxy)-1,3,5-trimethyl- typically involves the reaction of tert-butyl alcohol with phenol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as benzene or toluene . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Benzene, 2-(1,1-dimethylethoxy)-1,3,5-trimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenolic compounds.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: It can undergo electrophilic aromatic substitution reactions, where the tert-butoxy group can be replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzene, 2-(1,1-dimethylethoxy)-1,3,5-trimethyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a model compound in studies of aromatic substitution reactions.
Medicine: Research explores its potential use in drug development due to its structural similarity to certain pharmacologically active compounds.
Mechanism of Action
The mechanism by which Benzene, 2-(1,1-dimethylethoxy)-1,3,5-trimethyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The tert-butoxy group can influence the compound’s reactivity and binding affinity to these targets, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar compounds to Benzene, 2-(1,1-dimethylethoxy)-1,3,5-trimethyl- include:
tert-Butylbenzene: Lacks the additional methyl groups and tert-butoxy group.
Phenyl tert-butyl ether: Similar structure but different substitution pattern.
Properties
CAS No. |
61248-61-1 |
|---|---|
Molecular Formula |
C13H20O |
Molecular Weight |
192.30 g/mol |
IUPAC Name |
1,3,5-trimethyl-2-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C13H20O/c1-9-7-10(2)12(11(3)8-9)14-13(4,5)6/h7-8H,1-6H3 |
InChI Key |
CXOPJFKSVOKFDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OC(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


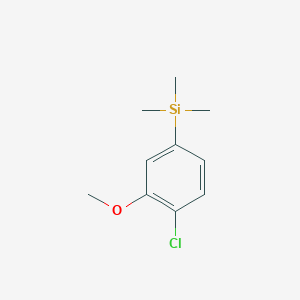
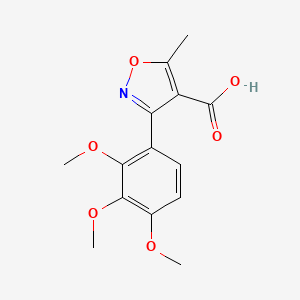
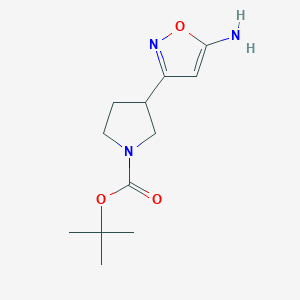
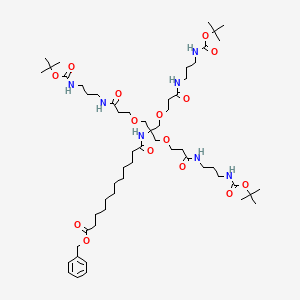
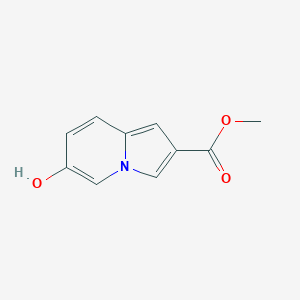

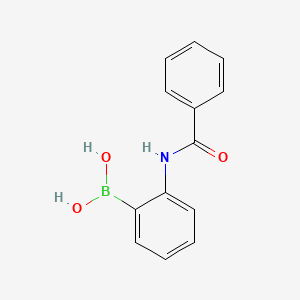

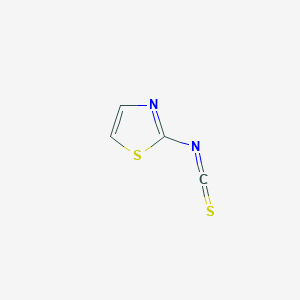
![N-[6-Fluoro-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl]-4-(trifluoromethyl)benzamide](/img/structure/B13703218.png)
